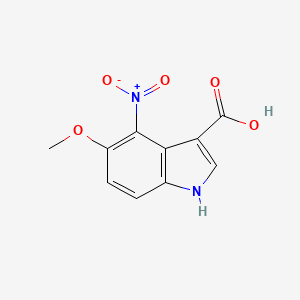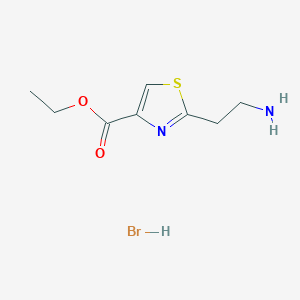![molecular formula C9H9F5O4 B1432146 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate CAS No. 938459-25-7](/img/structure/B1432146.png)
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-PFPMA involves its reaction with a polymerizing agent, such as a radical initiator. This reaction generates a long-chain polymer composed of repeating units of 2-PFPMA.Molecular Structure Analysis
The molecular formula of 2-PFPMA is C10H7F10O3. It is a type of methacrylate ester that contains a fluorinated moiety, which imparts unique properties such as thermal stability, hydrophobicity, and resistance to degradation.Chemical Reactions Analysis
When 2-PFPMA is exposed to a polymerizing agent, it undergoes a polymerization reaction. This reaction generates a long-chain polymer composed of repeating units of 2-PFPMA. The polymer is then cross-linked, forming a three-dimensional network that is highly stable and resistant to degradation.Physical And Chemical Properties Analysis
2-PFPMA is a colorless liquid. It has a density of 1.3±0.1 g/cm3, a boiling point of 254.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 206.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
-
Drug Delivery : 2-PFPMA has been used in the synthesis of polymers and copolymers for drug delivery applications. The polymers synthesized from 2-PFPMA can be used to encapsulate drugs and deliver them to specific parts of the body.
-
Tissue Engineering : In the field of tissue engineering, 2-PFPMA is used to create scaffolds that can support the growth and development of new tissues.
-
Electrospinning : 2-PFPMA is used in electrospinning to create nanofibers, nanorods, and nanotubes. These nanostructures have a wide range of applications, including in the fields of medicine and engineering.
-
Synthesis of Hydrogels : 2-PFPMA has been used in the synthesis of hydrogels, which have been used for drug delivery and wound healing.
-
Synthesis of Nanostructures : 2-PFPMA has been used in the synthesis of nanostructures, such as nanofibers, nanorods, and nanotubes. These nanostructures have a wide range of applications in various fields, including medicine and engineering.
-
Anti-Inflammatory and Anti-Angiogenic Effects : 2-PFPMA has been found to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines. It has also been shown to have an anti-angiogenic effect and can reduce the growth of tumor cells.
-
Antimicrobial Effect : In addition, 2-PFPMA has been found to have an antimicrobial effect and can reduce the growth of bacteria and fungi.
-
Coatings Technology : 2-PFPMA can be used in the development of coatings technology . It can be used in the synthesis of hybrid urethane–acrylic latexes, which can be used to create coatings with enhanced properties . The coatings produced using 2-PFPMA can have improved hardness, chemical resistance, and block resistance .
-
Research Chemical : 2-PFPMA is a useful research chemical . It can be used in a variety of research applications, including the synthesis of new materials and the study of chemical reactions .
-
Safety and Handling Procedures : 2-PFPMA is used in safety and handling procedures . It is recommended to use in a well-ventilated area, avoid contact with moisture, and avoid contact with incompatible materials .
Eigenschaften
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQICTHKIWCNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1311401-29-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311401-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



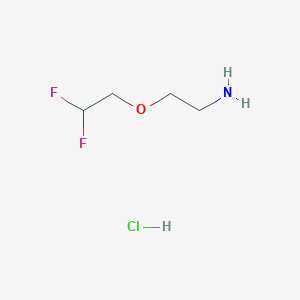
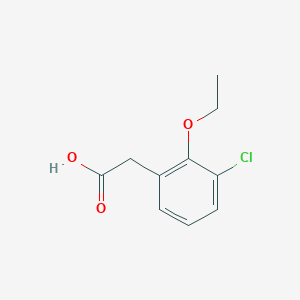
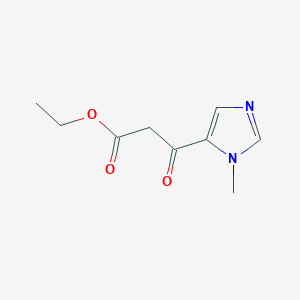
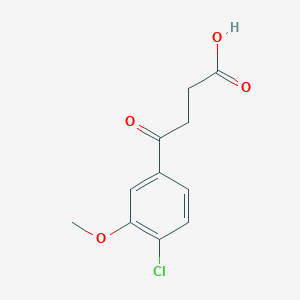
![2-[(Propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1432071.png)
![2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid](/img/structure/B1432072.png)
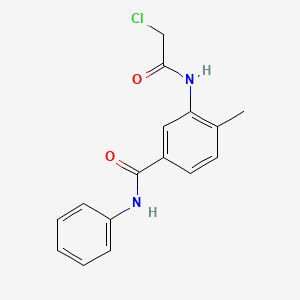
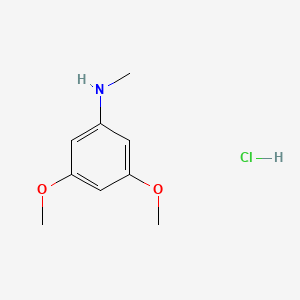
![1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1432078.png)
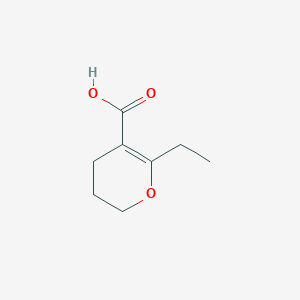
![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)
